molecular formula C24H29N5O2 B050514 Zalospirone CAS No. 114298-18-9

Zalospirone

カタログ番号: B050514
CAS番号: 114298-18-9
分子量: 419.5 g/mol
InChIキー: AERLHOTUXIJQFV-RCPZPFRWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

Zalospirone undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the azapirone core structure.

生物活性

Zalospirone is a novel cyclic imide compound that primarily acts as a partial agonist at the serotonin 5-HT1A receptor. This article explores its biological activity, efficacy in treating various psychiatric conditions, and associated research findings.

This compound's mechanism centers around its interaction with the serotonin system, particularly through the 5-HT1A receptor. As a partial agonist, it can modulate serotonin activity, potentially leading to antidepressant and anxiolytic effects. This property aligns it with other azapirones, which have shown promise in treating anxiety and depression.

Major Depression

A significant clinical trial assessed this compound's effectiveness in patients with major depressive disorder (MDD). In a placebo-controlled study involving 287 outpatients, participants received either this compound or placebo for six weeks. The results indicated:

  • High Dose Efficacy : The 45 mg/day dose demonstrated a significant reduction in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards (mean change from baseline: 12.8 vs. 8.4, p < 0.05) .
  • Tolerability Issues : Despite its efficacy, the high dose was poorly tolerated, with adverse effects such as dizziness and nausea leading to a dropout rate of over 51% in that group .

Panic Disorder

This compound's potential in treating panic disorder has also been investigated. A systematic review of azapirones indicated that while these compounds could alleviate symptoms of panic disorder, the evidence for this compound specifically remains limited due to insufficient data on efficacy and acceptability .

Comparative Efficacy of Azapirones

A meta-analysis reviewed multiple studies on azapirones, including this compound, focusing on their role as 5-HT1A receptor agonists. Key findings include:

OutcomeAzapirone GroupPlacebo GroupRelative Risk (RR)Quality of Evidence
Response RateHigher respondersLower respondersRR 0.74 (95% CI 0.65–0.83)High
Discontinuation due to inefficacyLower ratesHigher ratesRR 0.49 (p = 0.02)Moderate
Discontinuation due to side effectsHigher ratesLower ratesRR 1.88 (p < 0.03)Moderate

This data suggests that while azapirones like this compound can be effective for depression, they may lead to higher dropout rates due to side effects .

Case Studies and Observations

In addition to controlled trials, individual case studies have provided insights into this compound's clinical application:

  • Adjunctive Therapy : Research indicates that this compound may enhance the efficacy of antipsychotic medications in treating schizophrenia by improving overall psychopathology . In one study involving 163 patients, this compound showed significant benefits as an adjunct therapy compared to placebo.

Adverse Effects and Tolerability

The adverse effects associated with this compound are critical for evaluating its clinical utility:

  • Common side effects include dizziness, nausea, and sedation.
  • The dropout rate in high-dose groups raises concerns about its long-term use and patient adherence.

特性

CAS番号

114298-18-9

分子式

C24H29N5O2

分子量

419.5 g/mol

IUPAC名

(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

InChI

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

InChIキー

AERLHOTUXIJQFV-RCPZPFRWSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

異性体SMILES

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6

正規SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

同義語

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。